molecular formula C18H10N2OS B2659690 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 691868-99-2

2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2659690
CAS No.: 691868-99-2
M. Wt: 302.35
InChI Key: OQINCORMVWDVFR-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining indeno, pyridine, and thienyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thienyl-substituted ketone with a suitable indeno-pyridine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is unique due to its combination of indeno, pyridine, and thienyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-oxo-4-thiophen-2-ylindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2OS/c1-10-13(9-19)15(14-7-4-8-22-14)16-17(20-10)11-5-2-3-6-12(11)18(16)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINCORMVWDVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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